
Propane, 2,2-bis(2-bromoethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane, 2,2-bis(2-bromoethoxy)- is an organic compound with the molecular formula C7H14Br2O2. It is a derivative of propane where two bromine atoms are attached to the ethoxy groups on the second carbon atom. This compound is known for its reactivity and is used in various chemical synthesis processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propane, 2,2-bis(2-bromoethoxy)- is typically synthesized by reacting 2-bromoethanol with isopropyl dibromide. The reaction is carried out under an inert gas atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction temperature and time can be adjusted according to specific experimental conditions .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Propane, 2,2-bis(2-bromoethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced forms of the compound.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products
The major products formed from these reactions include various alcohols, carboxylic acids, and alkanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Propane, 2,2-bis(2-bromoethoxy)- is utilized in several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of propane, 2,2-bis(2-bromoethoxy)- involves its reactivity with various molecular targets. The bromine atoms make it highly reactive, allowing it to participate in substitution and addition reactions. These reactions can modify the structure and function of target molecules, leading to various chemical and biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-bis(bromomethyl)propane-1,3-diol: Similar in structure but with hydroxyl groups instead of ethoxy groups.
2-bromoethanol: A simpler compound with only one bromine atom and one hydroxyl group.
2,2-dimethoxypropane: Similar structure but with methoxy groups instead of bromoethoxy groups
Uniqueness
Propane, 2,2-bis(2-bromoethoxy)- is unique due to its dual bromoethoxy groups, which confer distinct reactivity and make it valuable in specific synthetic applications. Its ability to undergo multiple types of reactions makes it versatile for various research and industrial purposes .
Propriétés
Numéro CAS |
89796-34-9 |
|---|---|
Formule moléculaire |
C7H14Br2O2 |
Poids moléculaire |
289.99 g/mol |
Nom IUPAC |
2,2-bis(2-bromoethoxy)propane |
InChI |
InChI=1S/C7H14Br2O2/c1-7(2,10-5-3-8)11-6-4-9/h3-6H2,1-2H3 |
Clé InChI |
WEVZXXMYIMUWJS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(OCCBr)OCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyltris[(3-ethyloxetan-3-yl)methoxy]silane](/img/structure/B14385063.png)
![N,N-Diethyl-8H-thieno[2,3-d]azepin-7-amine](/img/structure/B14385077.png)
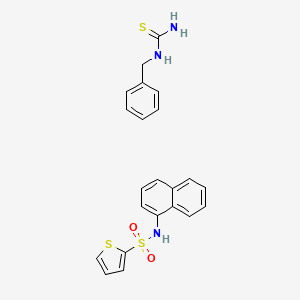
![2-[(Prop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14385100.png)
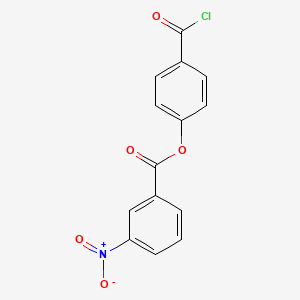
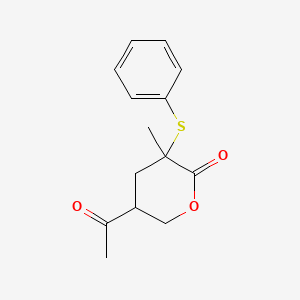
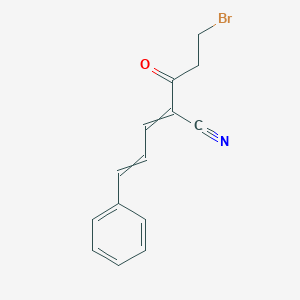

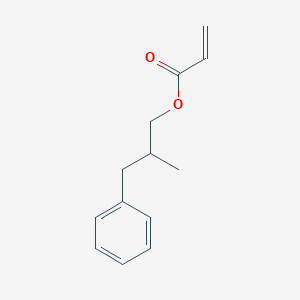


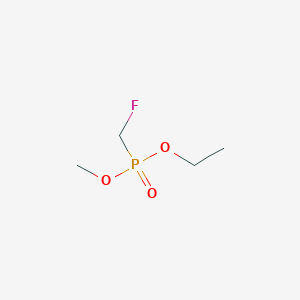
![{[1-(1-Methoxyhex-2-en-1-yl)-2-methylidenecyclobutyl]oxy}(trimethyl)silane](/img/structure/B14385135.png)

